L-Serine, L-lysyl-L-tyrosyl-

Übersicht

Beschreibung

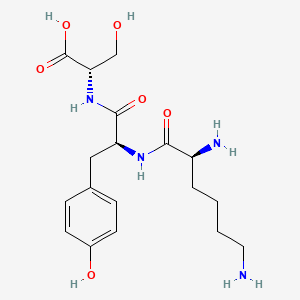

L-Serine, L-lysyl-L-tyrosyl- is a tripeptide composed of three amino acids: L-serine, L-lysine, and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each of the constituent amino acids plays a unique role in the structure and function of the tripeptide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: L-serine is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-lysine) is coupled using a coupling reagent such as HBTU or DIC.

Repetition: The process is repeated for L-tyrosine.

Cleavage and purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like L-Serine, L-lysyl-L-tyrosyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of protective groups and coupling reagents is optimized to ensure high yield and minimal side reactions.

Analyse Chemischer Reaktionen

Enzymatic Reactions and Metabolic Pathways

KYS participates in enzymatic transformations due to its serine residue, which is central to one-carbon metabolism and post-translational modifications.

- Serine Hydroxymethyltransferase (SHMT) Activity :

The serine residue in KYS can undergo reversible conversion to glycine via SHMT, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-MTHF). This reaction is critical for nucleotide biosynthesis . - Phosphatidylserine Synthesis :

In neural progenitor cells, L-serine from KYS can be incorporated into phosphatidylserine via competitive transport into mitochondria. D-serine inhibits this transport, disrupting lipid metabolism .

Chemical Modifications

The reactivity of KYS is governed by functional groups in its side chains:

- Oxidation :

Tyrosine’s phenolic group undergoes oxidation to form dihydroxyphenylalanine (DOPA) derivatives under oxidative stress. Serine’s hydroxyl group can be oxidized to form phosphoserine or glycine . - Acylation :

Lysine’s ε-amino group participates in acylation reactions. For example, O-benzoyl-L-serine derivatives are synthesized via benzoylation, enhancing stability for enzymatic studies .

Stability and Degradation

Thermal and hydrolytic stability of KYS is influenced by its zwitterionic nature and crystal packing:

- Thermal Decomposition :

Thermogravimetric analysis (TGA) shows decomposition temperatures between 484–526 K, depending on the environment (argon vs. air) . - Hydrolysis :

Acidic or alkaline conditions cleave peptide bonds. For example, trifluoroacetic acid (TFA) cleaves KYS from solid-phase synthesis resins.

Interaction with Biomolecules

KYS interacts with enzymes and cofactors through hydrogen bonding and charge complementarity:

- PLP-Dependent Enzymes :

The serine residue forms an external aldimine with pyridoxal phosphate (PLP) in SHMT, enabling retro-aldol cleavage. Glu53 acts as a general base catalyst . - Competitive Inhibition :

D-serine competitively inhibits L-serine transport into mitochondria, altering metabolic flux in neural cells .

Table 1: Key Enzymatic Reactions Involving KYS

Table 2: Structural Parameters Affecting Reactivity

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

L-Serine in Neurological Disorders

L-Serine has been identified as a promising therapeutic agent for several neurological conditions. Recent studies highlight its efficacy in treating patients with mutations in GRIN genes, which are associated with neurological disorders. Clinical trials have shown that L-serine improves symptoms such as hyperactivity and reduces epileptic seizures, especially in patients with milder manifestations of the condition .

Additionally, L-serine's neuroprotective properties are attributed to its ability to modulate inflammatory responses in the brain. It enhances the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift helps reduce neurotoxicity and promotes recovery from brain injuries .

Case Studies: ALS Research

In amyotrophic lateral sclerosis (ALS) research, L-serine has shown promise in preclinical studies using non-human primate models. These studies indicate that treatment with L-serine significantly reduces pathologies associated with ALS, such as misfolded protein aggregates and activated microglia . The modulation of the unfolded protein response (UPR) by L-serine is believed to protect neurons from damage caused by misfolded proteins, offering a potential therapeutic pathway for ALS patients .

Metabolic Applications

L-Serine as a Metabolic Regulator

L-Serine is crucial for various metabolic processes, including protein synthesis and the production of phospholipids essential for cell membranes. Its role extends to being a precursor for other amino acids and neurotransmitters, making it vital in metabolic pathways .

Research has indicated that L-serine supplementation can enhance neuronal metabolism, potentially leading to improved cognitive functions and overall brain health. Its application in treating metabolic disorders is being explored, particularly concerning its effects on neuronal communication mechanisms and personalized therapies for rare diseases .

Biosensor Development

Biosensors Utilizing L-Serine

The development of biosensors that utilize L-serine is another innovative application. These biosensors are designed to monitor intracellular levels of L-serine within microbial systems. For instance, a study described a biosensor-controlled fermentative production system that allows real-time monitoring of L-serine concentrations, facilitating optimized production processes in biotechnological applications .

Such biosensors can be instrumental in studying metabolic pathways and developing new strategies for producing amino acids and their derivatives on an industrial scale.

Summary Table: Applications of L-Serine and L-Lysyl-L-Tyrosyl

Wirkmechanismus

The mechanism of action of L-Serine, L-lysyl-L-tyrosyl- involves its interaction with specific molecular targets. The serine residue can participate in catalytic triads in enzymes, while lysine and tyrosine residues can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Serine, L-lysyl-L-isoleucyl-: Similar tripeptide with isoleucine instead of tyrosine.

L-Serine, L-lysyl-L-phenylalanine-: Contains phenylalanine instead of tyrosine.

L-Serine, L-lysyl-L-glutamine-: Glutamine replaces tyrosine in the tripeptide.

Uniqueness

L-Serine, L-lysyl-L-tyrosyl- is unique due to the presence of tyrosine, which can undergo specific oxidative reactions and participate in unique interactions with proteins. This makes it particularly useful in studies involving oxidative stress and protein interactions.

Biologische Aktivität

L-Serine, a nonessential amino acid, plays a crucial role in various biological processes, particularly in protein synthesis and neurotransmission. The compound L-lysyl-L-tyrosyl, a dipeptide formed from lysine and tyrosine, also exhibits significant biological activities. This article explores the biological activities of L-serine and L-lysyl-L-tyrosyl, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

L-serine is synthesized through two primary pathways: the phosphorylated pathway and the glycolytic pathway. In humans, it is produced from 3-phosphoglycerate via three enzymatic reactions involving 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Biological Functions

L-serine serves multiple functions in cellular metabolism:

- Protein Synthesis : It is a building block for proteins.

- Precursor for Neurotransmitters : L-serine is converted to glycine and D-serine, both of which are important for neurotransmission. Glycine acts as an inhibitory neurotransmitter while D-serine functions as a coagonist at NMDA receptors .

- Role in Cell Proliferation : It is involved in the synthesis of phospholipids and sphingolipids, critical for cell membrane integrity and function .

Clinical Applications

Recent studies have highlighted L-serine's potential therapeutic effects:

- A clinical trial demonstrated that L-serine supplementation improved neurological symptoms in patients with GRINopathies, conditions caused by mutations in glutamate receptor genes. Patients showed improvements in hyperactivity and a reduction in seizures .

Chemical Structure and Properties

L-lysyl-L-tyrosyl is a dipeptide composed of lysine (an essential amino acid) and tyrosine (a nonessential amino acid). This compound can influence various physiological processes due to the properties of its constituent amino acids.

Biological Functions

Lysine plays a role in:

- Protein Structure : Contributes to protein folding and stability.

- Post-translational Modifications : Lysine residues can undergo acetylation, affecting protein function and interactions .

Tyrosine is involved in:

- Hormone Production : Precursor for catecholamines (dopamine, norepinephrine).

- Antioxidant Activity : Tyrosine has been linked to antioxidant properties that protect cells from oxidative stress.

Case Studies on L-Serine

- GRINopathies Study : In a study involving children with GRINpathies, oral administration of L-serine led to significant improvements in cognitive functions and behavior. The study emphasized the need for further research into dosage and long-term effects .

- Neurotransmission Studies : Research indicates that both glycine and D-serine derived from L-serine are crucial for modulating synaptic plasticity and memory formation in animal models .

Data Table: Summary of Biological Activities

| Compound | Biological Activity | Mechanism/Target | Clinical Relevance |

|---|---|---|---|

| L-Serine | Protein synthesis | Building block for proteins | Essential for growth and repair |

| Neurotransmitter precursor | Converts to glycine/D-serine | Important for brain function | |

| Cell membrane component | Sphingolipid synthesis | Critical for cellular integrity | |

| L-Lysyl-L-Tyrosyl | Protein structure stabilizer | Affects protein folding | Potential role in enhancing protein function |

| Hormone precursor | Precursor for catecholamines | Implications in mood regulation |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLLZAQNOQCEG-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276322 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72829-55-1 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.